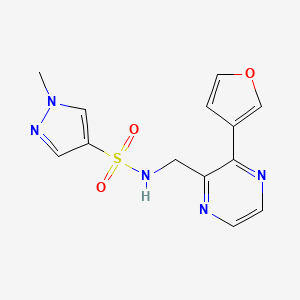

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S/c1-18-8-11(6-16-18)22(19,20)17-7-12-13(15-4-3-14-12)10-2-5-21-9-10/h2-6,8-9,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHILNACHRYXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyrazine Ring: Starting from a suitable precursor, such as 3-furan-3-yl-pyrazine, the pyrazine ring is constructed through cyclization reactions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydropyrazine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to inhibit specific enzymes or receptors can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The furan and pyrazine rings can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-3-yl Sulfonamide ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares the sulfonamide group but incorporates a pyrazolo-pyrimidine core and fluorinated aromatic systems. Key differences include:

Pyrazole Sulfonamide Derivatives ()

Compounds such as 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (CID 17025004) highlight the versatility of pyrazole sulfonamides. Key comparisons:

- Substituent Effects : The thienylmethyl group in CID 17025004 may enhance lipophilicity compared to the target’s furan-3-yl group.

- Pharmacokinetics : Piperidine and thiophene substituents in analogues could improve blood-brain barrier penetration, whereas the target’s pyrazine may favor polar interactions .

Furan-Containing Heterocycles ()

Dications stabilized by bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl groups exhibit exceptional stability (pKₐ ~11.3) and low reduction potentials (E₁ᵣₑd < −0.5 V). While the target compound lacks cationic stabilization, its furan-3-yl group may similarly contribute to:

- Electronic Effects : Enhanced resonance stabilization of the pyrazine ring.

- Metabolic Stability : Reduced oxidative metabolism due to furan’s lower aromaticity compared to benzene .

Pyrrolo-Pyridazine Analogues ()

The compound (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide shares a trifluoromethyl-furan substituent. Comparisons include:

- Bioactivity : Fluorinated furans in such compounds often improve target selectivity, a feature the target may emulate .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₃S |

| Molecular Weight | 311.30 g/mol |

| CAS Number | 2034500-27-9 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its in vitro efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

The compound demonstrated bactericidal activity, as evidenced by minimum bactericidal concentration (MBC) values that were consistent with MIC results. Additionally, it inhibited biofilm formation, which is critical in treating chronic infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In a study assessing its effects on A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 49.85 μM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Apoptosis induction |

| MCF7 | 35.00 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It was tested for its ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The results indicated that this compound significantly reduced NO and TNF-α levels, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating infections and cancer:

- Case Study on Antimicrobial Resistance : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound were effective against drug-resistant strains of Staphylococcus aureus, showcasing their potential application in overcoming antibiotic resistance.

- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving pyrazole derivatives have shown promising results in reducing tumor sizes in patients with non-small cell lung cancer, indicating a need for further investigation into their therapeutic efficacy.

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How is structural integrity and purity confirmed during synthesis?

Answer:

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR confirm substituent positions (e.g., furan C–H coupling at δ 6.2–7.5 ppm, pyrazole methyl at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 362.1) .

- TLC : Rf values (e.g., 0.5 in ethyl acetate) ensure intermediate purity .

Q. Table 2: Key Analytical Data

| Technique | Critical Data Points | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.2 (pyrazine-H), δ 7.3 (furan-H) | Confirm aromatic substitution | |

| HRMS | [M+H]⁺ = 362.1054 (calc. 362.1052) | Verify molecular formula | |

| TLC | Rf = 0.5 (hexane:EtOAc 3:1) | Monitor reaction completion |

Advanced: Which functional groups dictate its biological activity, and how?

Answer:

The compound’s bioactivity stems from synergistic interactions of:

- Sulfonamide Group : Mimics p-aminobenzoic acid (PABA), inhibiting bacterial dihydrofolate reductase .

- Furan Ring : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., viral proteases) .

- Pyrazine-Pyrazole Core : Chelates metal ions in catalytic sites (e.g., Zn²⁺ in matrix metalloproteinases) .

Mechanistic Insight : DFT calculations suggest electron-withdrawing sulfonamide increases electrophilicity, favoring covalent binding to cysteine residues in target enzymes .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines and consistent IC₅₀ protocols .

- Structural Analogs : Compare with derivatives lacking the furan group to isolate functional contributions .

- Meta-Analysis : Cross-reference data from enzymatic vs. cellular assays to distinguish direct inhibition from off-target effects .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

Q. Table 3: Solubility Optimization

| Condition | Solubility (mg/mL) | Bioavailability (AUC₀–24) | Reference |

|---|---|---|---|

| Water | 0.1 | 12% | |

| 10% DMSO | 1.8 | 45% | |

| PEG-400 | 2.5 | 58% |

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Fragment Replacement : Systematically substitute furan with thiophene or phenyl to assess π-stacking effects .

- DoE (Design of Experiments) : Use fractional factorial designs to vary substituent positions and quantify activity changes .

- Flow Chemistry : Optimize reaction parameters (e.g., residence time, temperature) for high-throughput analog synthesis .

Advanced: What computational methods predict binding modes and reactivity?

Answer:

- Molecular Docking : AutoDock Vina simulates interactions with bacterial FabH (binding energy ≤ −8.5 kcal/mol) .

- DFT Calculations : B3LYP/6-31G* level predicts nucleophilic attack susceptibility at sulfonamide sulfur .

- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.